2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol
Description
2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol is a complex organic compound that features a quinazolinol core linked to a piperazine ring, which is further substituted with a 1,3-benzodioxole moiety
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21-16-3-1-2-4-17(16)22-20(23-21)13-25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)28-14-27-18/h1-6,11H,7-10,12-14H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJJFRJGODIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC5=CC=CC=C5C(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the piperazine derivative: The 1,3-benzodioxole moiety is then reacted with piperazine to form the intermediate compound.
Quinazolinol core synthesis: The quinazolinol core is synthesized separately, often starting from anthranilic acid derivatives.
Coupling reaction: The final step involves coupling the piperazine derivative with the quinazolinol core under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced quinazolinol derivatives.
Substitution: Formation of various substituted quinazolinol derivatives depending on the substituent used.
Scientific Research Applications
2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the 1,3-benzodioxole moiety and are studied for their anticancer properties.
N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: These compounds also contain the 1,3-benzodioxole moiety and are evaluated for their antioxidant activity.
Uniqueness
2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol is unique due to its combination of a quinazolinol core with a piperazine ring and a 1,3-benzodioxole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
